molecular formula C17H21NO4 B3230145 tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate CAS No. 1292306-23-0

tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate

Cat. No.: B3230145
CAS No.: 1292306-23-0
M. Wt: 303.35 g/mol
InChI Key: LHANULHYECCYLN-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a benzofuran moiety fused to a piperidine ring via a spiro junction. The tert-butyl carbamate group at the 1'-position enhances steric protection and modulates solubility, making it a valuable intermediate in medicinal chemistry. Its structural complexity arises from the spiro architecture, which imposes conformational constraints that influence reactivity and biological interactions .

Properties

IUPAC Name

tert-butyl 2-oxospiro[1-benzofuran-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-16(2,3)22-15(20)18-10-8-17(9-11-18)12-6-4-5-7-13(12)21-14(17)19/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHANULHYECCYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core followed by the introduction of the piperidine ring. Common synthetic routes include:

  • Friedel-Crafts Acylation: This method involves the acylation of benzofuran derivatives using acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • Piperidine Formation: The piperidine ring can be formed through intramolecular cyclization reactions, often using strong bases or nucleophiles.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Saponification and Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug discovery.

Conditions :

  • Basic Hydrolysis : NaOH (2 M) in THF/H₂O (1:1), reflux (12 h).

  • Acidic Hydrolysis : HCl (6 M) in dioxane, 60°C (6 h).

Reaction Type Reagents Product Yield
SaponificationNaOH, THF/H₂O2-Oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylic acid85–90%

Nucleophilic Substitution at the Spiro Carbon

The electron-deficient spiro carbon adjacent to the ketone participates in nucleophilic aromatic substitution (SNAr) reactions, enabling functionalization of the benzofuran ring.

Example Reaction :
Treatment with amines (e.g., dibutylamine) in the presence of Pd catalysts facilitates coupling at the 5-position of the benzofuran ring .

Nucleophile Catalyst Conditions Product Yield
DibutylaminePd(OAc)₂Toluene, 110°C, 24h5-(Dibutylamino)-spiro[benzofuran-3,4'-piperidine]-2-one28%

Cross-Coupling Reactions

The compound’s halogenated derivatives (e.g., bromo-substituted analogs) engage in Suzuki-Miyaura and Buchwald-Hartwig couplings for aryl or amino group introductions .

Key Findings :

  • Suzuki Coupling : Bromo-substituted variants react with arylboronic acids under Pd catalysis to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Enables installation of secondary amines at the benzofuran ring .

Reaction Substrate Conditions Yield
Suzuki Coupling5-Bromo derivativePd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C65–75%

Reduction of the Ketone Group

The 2-oxo group is selectively reduced to a secondary alcohol using NaBH₄ or LiAlH₄, preserving the spirocyclic framework .

Conditions :

  • NaBH₄ in MeOH/THF (0°C, 2 h).

  • LiAlH₄ in dry THF (reflux, 4 h) .

Reducing Agent Product Yield
NaBH₄2-Hydroxy-spiro[benzofuran-3,4'-piperidine]78%

Condensation and Cyclization

The ketone participates in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, which are precursors for heterocyclic syntheses .

Example :
Reaction with hydrazine hydrate yields a spiro-pyrazole derivative under mild conditions .

Reagent Product Yield
Hydrazine hydrateSpiro[benzofuran-3,4'-piperidine]-2-one hydrazone82%

Functionalization via Grignard Reagents

Grignard reagents (e.g., tert-butylmagnesium chloride) add to the ketone, forming tertiary alcohols. Further dehydration or oxidation steps can modify the scaffold .

Conditions :

  • tert-BuMgCl, CuBr, THF, −78°C to RT .

Grignard Reagent Product Yield
tert-BuMgCl4-tert-Butyl-3,4-dihydro-spiro derivative60%

Photochemical [2+2] Cycloaddition

Under UV light, the benzofuran ring participates in [2+2] cycloadditions with alkynes, forming fused bicyclic structures .

Example :
Reaction with phenylacetylene yields a tricyclic product via cross-photocycloaddition .

Dienophile Conditions Product Yield
PhenylacetyleneUV light, benzeneBenzo[c]chromen-6-one derivative64%

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including anti-inflammatory and antioxidant properties. It is being studied for its effects on various biological pathways and its potential use in drug development.

Medicine: Research is ongoing to explore the medicinal applications of this compound. It has been investigated for its potential use in treating conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in the aromatic system, substituents, or spiro ring components. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents Melting Point (°C) CAS RN Purity (%) Reference
tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate C₁₇H₂₁BrN₂O₄ Bromo, oxazine ring 226–227 690632-05-4 95
tert-Butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate C₁₇H₂₂N₂O₄ Hydroxy, indoline ring - 1823272-51-0 95
tert-Butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate C₁₇H₂₁BrN₂O₃ Bromo, indoline ring - 1160247-29-9 -
tert-Butyl 5-(dioxaborolan-2-yl)-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate C₂₃H₃₃BN₂O₅ Boronate ester, indoline ring - 1253288-12-8 95

Key Observations :

  • Aromatic System Variations : Replacing benzofuran with indoline (e.g., ) or benzoxazine (e.g., ) alters electronic properties and hydrogen-bonding capacity. Indoline derivatives often exhibit enhanced solubility due to the NH group .
  • Substituent Effects : Bromo substituents (e.g., ) increase molecular weight and may enhance halogen bonding in target interactions. Boronate esters (e.g., ) are pivotal in Suzuki-Miyaura cross-coupling reactions.
  • Thermal Stability: Brominated benzoxazine derivatives (mp 226–227°C, ) show higher melting points than non-brominated analogs, likely due to improved crystal packing.

Physicochemical Properties

  • Solubility : Benzofuran derivatives (target compound) are more lipophilic than indoline or benzoxazine analogs, impacting bioavailability.
  • Crystallography : Hydrogen-bonding patterns in spiro compounds (e.g., Etter’s graph set analysis, ) influence crystal packing and stability.

Biological Activity

The compound tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate is a member of the spirocyclic class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H23NO4
  • CAS Number : 663622-87-5

This compound features a unique spiro structure that contributes to its pharmacological properties.

Antitumor Activity

Research indicates that compounds related to the spiro[benzofuran-piperidine] framework exhibit significant antitumor activity. In particular, studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
A5493.58Inhibition of VEGFR2-mediated pathways
HCT1164.8Topoisomerase I inhibition
DU14512.8Induction of apoptosis

The antitumor effects are attributed to the ability of these compounds to interfere with critical cellular processes such as apoptosis and cell cycle regulation, often through the inhibition of specific kinases or receptors involved in tumor growth and metastasis .

Anti-inflammatory Effects

In addition to antitumor properties, this compound has shown promise in reducing inflammation. Compounds derived from this structure have demonstrated significant anti-inflammatory effects in various in vitro assays:

  • Mechanism : Inhibition of pro-inflammatory cytokines and mediators.
  • Example Study : Inhibition of TNF-alpha and IL-6 production in macrophage models.

Neuroprotective Potential

Emerging studies suggest that spiro[benzofuran-piperidine] derivatives may also possess neuroprotective properties. These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and neuroinflammation:

Study Findings
Neuroprotection in vitroReduced apoptosis in neuronal cell lines under stress
Animal modelsImproved cognitive function in models of neurodegeneration

Case Study 1: Anticancer Activity

In a recent study published in ACS Publications, researchers explored the anticancer activity of various benzofuran derivatives, including this compound. The study revealed that these compounds exhibited potent cytotoxicity against multiple cancer cell lines with IC50 values significantly lower than those observed for standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of this compound. Researchers found that treatment with this compound led to a marked decrease in inflammatory markers in both in vitro and in vivo models . The study highlighted the potential for these compounds as therapeutic agents in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate?

  • Methodological Answer : The synthesis typically involves spirocyclization and Boc protection. A general approach includes:

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., triethylamine) .

Spirocyclic Formation : Reacting a benzofuran precursor with a functionalized piperidine derivative via nucleophilic substitution or cycloaddition. For example, coupling a brominated benzofuran with a Boc-protected piperidine-4-one under Pd-catalyzed conditions .

Oxidation : Introducing the oxo group at the 2-position using oxidizing agents like KMnO₄ or Dess-Martin periodinane .
Key intermediates are often characterized by NMR and LC-MS to confirm structural integrity.

Q. What purification methods are recommended for isolating this compound?

  • Methodological Answer : Purification strategies depend on the synthetic route:
  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate by-products. This is critical for removing unreacted Boc intermediates .
  • Recrystallization : Ethanol or methanol/water mixtures are effective for high-purity crystals, especially if the compound exhibits low solubility in polar solvents at low temperatures .
    Purity (>95%) is verified via HPLC or ¹H NMR, with emphasis on eliminating residual solvents or unreacted boronate esters .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A multi-technique approach is required:
  • ¹H/¹³C NMR : Identify spirocyclic connectivity and Boc group integrity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
  • IR Spectroscopy : Confirm the carbonyl stretch of the oxo group (~1700 cm⁻¹) and Boc carbamate (~1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 318.42 for C₁₇H₂₃NO₅) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for spirocyclic intermediates?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or diastereomerism. Strategies include:
  • Variable Temperature NMR : Assess signal splitting caused by slow ring inversion in the spiro system .
  • 2D NMR (COSY, NOESY) : Map coupling between protons in the benzofuran and piperidine rings to confirm spatial proximity .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal analysis. SHELX programs are widely used for refinement, particularly for handling twinned crystals or disorder in the tert-butyl group .

Q. What challenges arise during X-ray crystallographic analysis of this compound?

  • Methodological Answer : Common challenges include:
  • Crystal Twinning : Mitigated by using SHELXD for data integration and Olex2 for twin refinement .
  • Disorder in the tert-Butyl Group : Apply restraints (e.g., SIMU/ISOR in SHELXL) to model rotational disorder .
  • Weak Diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants. Data collection at low temperatures (100 K) improves resolution .

Q. How can reaction conditions be optimized to minimize by-products during spirocyclization?

  • Methodological Answer : Key parameters include:
  • Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to reduce homocoupling by-products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict temperature control (<80°C) to avoid Boc deprotection .
  • Additives : Molecular sieves (3Å) absorb water in moisture-sensitive reactions, improving yields by 10–15% .
    Monitoring via TLC or in-situ IR spectroscopy helps terminate reactions at optimal conversion.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
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tert-butyl 2-oxo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate

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